molecular formula C10H15NO2 B1422893 2-(4-Methoxyphenyl)-2-(methylamino)ethan-1-ol CAS No. 1184516-35-5

2-(4-Methoxyphenyl)-2-(methylamino)ethan-1-ol

Cat. No. B1422893
M. Wt: 181.23 g/mol
InChI Key: KGBJBGGRCRCJOK-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

Metabolism and Pharmacokinetics

  • Research on similar compounds, such as 4-bromo-2,5-dimethoxyphenethylamine (2C-B), reveals insights into metabolism pathways in rats. Metabolites like 2-(4-Bromo-2,5-dimethoxyphenyl)-ethanol and 4-bromo-2,5-dimethoxyphenylacetic acid were identified, suggesting multiple metabolic pathways (Kanamori et al., 2002). Similarly, the metabolism of 2C-B in rats has been studied, identifying various metabolites and suggesting two primary metabolic pathways (Chen Erlian, 2009).

Anticancer Properties

  • A study on the derivatives of 1-(quinazolin-4-yl)-1-(4-methoxyphenyl)ethan-1-ols, including compounds like PVHD303, found potent antiproliferative activity against human lung cancer cell lines. This compound disrupted microtubule formation and inhibited tumor growth in a human colon cancer xenograft model (Suzuki et al., 2020).

Chemical Synthesis and Reactions

  • The synthesis and reactivity of compounds like 1-(4-methoxyphenyl)-2-propyn-1-ol have been studied. The research involved generating allenylidene and alkenylcarbyne complexes, leading to the formation of various vinylidene and carbene complexes (Bustelo et al., 2007).

Environmental and Health Impacts

  • Research on methoxychlor, a compound related to 2-(4-Methoxyphenyl)-2-(methylamino)ethan-1-ol, indicates its metabolism into estrogenic products by hepatic microsomal monooxygenases. This highlights the potential environmental and health impacts of such compounds (Bulger et al., 1985).

NMR Studies and Spectral Properties

  • Studies have been conducted on the prochiral H S and H R of chiral esters of 2-arylethan-1-ols, such as 2-m-methoxyphenyl-ethan-1-ol, using shift reagents in NMR spectroscopy. This research aids in understanding the stereochemical properties of similar compounds (Coxon et al., 2004).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

2-(4-methoxyphenyl)-2-(methylamino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-11-10(7-12)8-3-5-9(13-2)6-4-8/h3-6,10-12H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGBJBGGRCRCJOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CO)C1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxyphenyl)-2-(methylamino)ethan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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